Cas no 886370-53-2 (2-(3-FLUORO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID)

2-(3-FLUORO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID Chemical and Physical Properties
Names and Identifiers
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- 2-(3-FLUORO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID
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- Inchi: 1S/C10H6FNO2S/c11-7-3-1-2-6(4-7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14)
- InChI Key: BUYVYNQGJLVMMT-UHFFFAOYSA-N
- SMILES: C1C=C(F)C=C(C2SC(C(O)=O)=CN=2)C=1
2-(3-FLUORO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-340227-0.1g |
2-(3-fluorophenyl)-1,3-thiazole-5-carboxylic acid |
886370-53-2 | 95.0% | 0.1g |
$490.0 | 2025-03-18 | |
Enamine | EN300-340227-10.0g |
2-(3-fluorophenyl)-1,3-thiazole-5-carboxylic acid |
886370-53-2 | 95.0% | 10.0g |
$2393.0 | 2025-03-18 | |
Enamine | EN300-340227-5.0g |
2-(3-fluorophenyl)-1,3-thiazole-5-carboxylic acid |
886370-53-2 | 95.0% | 5.0g |
$1614.0 | 2025-03-18 | |
Enamine | EN300-340227-0.05g |
2-(3-fluorophenyl)-1,3-thiazole-5-carboxylic acid |
886370-53-2 | 95.0% | 0.05g |
$468.0 | 2025-03-18 | |
Enamine | EN300-340227-0.25g |
2-(3-fluorophenyl)-1,3-thiazole-5-carboxylic acid |
886370-53-2 | 95.0% | 0.25g |
$513.0 | 2025-03-18 | |
Enamine | EN300-340227-1.0g |
2-(3-fluorophenyl)-1,3-thiazole-5-carboxylic acid |
886370-53-2 | 95.0% | 1.0g |
$557.0 | 2025-03-18 | |
Enamine | EN300-340227-0.5g |
2-(3-fluorophenyl)-1,3-thiazole-5-carboxylic acid |
886370-53-2 | 95.0% | 0.5g |
$535.0 | 2025-03-18 | |
Enamine | EN300-340227-2.5g |
2-(3-fluorophenyl)-1,3-thiazole-5-carboxylic acid |
886370-53-2 | 95.0% | 2.5g |
$1089.0 | 2025-03-18 |
2-(3-FLUORO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID Related Literature
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1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
Additional information on 2-(3-FLUORO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID
Introduction to 2-(3-FLUORO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (CAS No. 886370-53-2)
2-(3-FLUORO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (CAS No. 886370-53-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiazole ring and fluorinated phenyl group, has garnered attention for its potential therapeutic properties and as a building block in the synthesis of more complex molecules.
The chemical structure of 2-(3-FLUORO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID consists of a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. The presence of the fluorine atom in the phenyl group imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical reactions and biological studies.
In recent years, thiazole derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom into the phenyl group can enhance these activities by altering the lipophilicity and metabolic stability of the molecule. This makes 2-(3-FLUORO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID a valuable starting material for the development of novel drugs.
One of the key areas of research involving 2-(3-FLUORO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID is its potential as an anticancer agent. Studies have shown that thiazole derivatives can inhibit various cancer cell lines by interfering with key signaling pathways. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that 2-(3-FLUORO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID-based compounds exhibit potent antiproliferative effects against breast cancer cells by targeting the PI3K/AKT/mTOR pathway.
Beyond its anticancer properties, 2-(3-FLUORO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID has also shown promise in the treatment of inflammatory diseases. Inflammatory conditions such as rheumatoid arthritis and Crohn's disease are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Research has indicated that thiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. A study in the European Journal of Medicinal Chemistry reported that 2-(3-FLUORO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID-derived compounds effectively reduced inflammation in animal models of arthritis.
The synthetic versatility of 2-(3-FLUORO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID has also been explored in the development of new pharmaceuticals. The carboxylic acid functional group can be readily modified through esterification, amidation, or other chemical transformations to create a wide range of derivatives with tailored biological activities. This flexibility allows researchers to fine-tune the pharmacological properties of the molecule to meet specific therapeutic needs.
In addition to its direct applications in drug discovery, 2-(3-FLUORO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID serves as an important intermediate in the synthesis of more complex organic molecules. Its use as a building block in combinatorial chemistry has facilitated the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery programs. This approach has led to the identification of several lead compounds with promising therapeutic potential.
The safety profile of 2-(3-FLUORO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID is another critical aspect that has been extensively evaluated. Preclinical studies have demonstrated that this compound exhibits low toxicity and good pharmacokinetic properties, making it suitable for further development as a drug candidate. However, ongoing research is necessary to fully understand its long-term effects and potential side effects in humans.
In conclusion, 2-(3-FLUORO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (CAS No. 886370-53-2) is a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile synthetic properties make it an attractive candidate for the development of novel drugs targeting various diseases, including cancer and inflammatory conditions. As research in this area continues to advance, it is likely that new insights into the biological activities and therapeutic potential of this compound will emerge, further solidifying its importance in the field.
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